2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by its complex structure, which includes a triazine ring substituted with pyrrolidine groups and a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves a multi-step process:
Formation of the Hydrazone Moiety: The initial step involves the condensation of 2-methylbenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Cyclization to Form the Triazine Ring: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine. This cyclization reaction forms the triazine ring.
Substitution with Pyrrolidine Groups: Finally, the triazine ring is substituted with pyrrolidine groups through a nucleophilic substitution reaction using pyrrolidine and a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine groups can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyrrolidine in dichloromethane.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced hydrazone and triazine derivatives.
Substitution: Formation of substituted triazine derivatives with different nucleophiles.
Scientific Research Applications
2-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with cellular signaling pathways, metabolic processes, or DNA replication, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-DIMETHYL-1,3,5-TRIAZINE: Similar structure but with dimethyl substitution instead of pyrrolidine groups.
2-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-DIPHENYL-1,3,5-TRIAZINE: Similar structure but with phenyl substitution instead of pyrrolidine groups.
Uniqueness
The uniqueness of 2-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE lies in its specific substitution pattern, which imparts distinct chemical properties and potential applications compared to its analogs. The presence of pyrrolidine groups enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H25N7 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C19H25N7/c1-15-8-2-3-9-16(15)14-20-24-17-21-18(25-10-4-5-11-25)23-19(22-17)26-12-6-7-13-26/h2-3,8-9,14H,4-7,10-13H2,1H3,(H,21,22,23,24)/b20-14+ |
InChI Key |
NWDXQLUDMWXCIK-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
Canonical SMILES |
CC1=CC=CC=C1C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
Origin of Product |
United States |
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